molecular formula C19H24N2O2S B6506283 N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide CAS No. 1421584-47-5

N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide

Cat. No.: B6506283
CAS No.: 1421584-47-5
M. Wt: 344.5 g/mol
InChI Key: NTVMYLUBJACGDL-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide is a synthetic acetamide derivative featuring a piperidine ring substituted with a thiophen-2-yl group and an N-(2-ethoxyphenyl)acetamide moiety. Its structure combines aromatic (thiophene, ethoxyphenyl) and heterocyclic (piperidine) components, making it a candidate for pharmacological studies targeting receptors or enzymes with affinity for such motifs.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-2-23-17-7-4-3-6-16(17)20-19(22)14-21-11-9-15(10-12-21)18-8-5-13-24-18/h3-8,13,15H,2,9-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVMYLUBJACGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share core structural features with the target molecule, differing primarily in substituents or functional groups:

Compound A : N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Key Differences : Replaces the piperidine-thiophene moiety with a triazole-sulfanyl group linked to pyridine.
  • Synthesis : Prepared via nucleophilic substitution reactions involving thiol intermediates .
  • Significance : The pyridine and triazole groups may enhance π-π stacking interactions in target binding compared to the thiophene-piperidine system.
Compound B : N-cyclohexyl-2-morpholino-2-(thiophen-2-yl)acetamide
  • Key Differences : Substitutes the ethoxyphenyl group with a cyclohexyl group and replaces piperidine with morpholine.
  • Synthesis : Synthesized via multicomponent reactions involving amines and activated acetic acid derivatives .
  • Significance : The morpholine ring may improve solubility, while the cyclohexyl group could alter lipophilicity and membrane permeability.
Compound C : N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide
  • Key Differences : Incorporates a triazole-fluorophenyl system and a sulfonyl group instead of thiophene-piperidine.
  • Synthesis : Oxidized from precursor compounds using methods similar to those for acetamide derivatives .

Pharmacological and Functional Insights

  • Kinase Inhibition: Analogues like N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-sulfamoylphenylamino)acetamide () show antiproliferative activity via tyrosine kinase inhibition, suggesting that the thiophene-piperidine motif in the target compound may similarly interact with kinase ATP-binding pockets .
  • Receptor Affinity : Compounds such as N-[4-(morpholine-4-sulfonyl)phenyl]-2-(piperidin-1-yl)acetamide () highlight the role of piperidine and sulfonyl groups in receptor binding, implying that the ethoxyphenyl group in the target molecule could modulate selectivity for specific receptors .
  • Metabolic Stability : Sulfonyl-containing analogs (e.g., Compound C) exhibit higher metabolic stability due to reduced cytochrome P450 interactions, whereas the target compound’s ethoxy group may confer moderate stability .

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